molecular formula C18H17N3O2S B2727255 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1334371-42-4

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2727255
CAS No.: 1334371-42-4
M. Wt: 339.41
InChI Key: ZRKLGNJWWSHXLZ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antimicrobial and Anticancer Agents : Research has highlighted the synthesis of new lipophilic acetamide derivatives, demonstrating significant antibacterial and antifungal activities. These compounds have shown promise in inhibiting bacterial growth across both Gram-positive and Gram-negative strains. Moreover, certain analogs exhibit appreciable anticancer effects, particularly against cancer cell lines, with potential mechanisms involving interactions with the EGFR protein kinase enzyme, suggesting their utility as cytotoxic agents (Ahmed et al., 2018).

Anticonvulsant Activity

  • Anticonvulsant Agents : Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, exploring their potential as anticonvulsant agents. The research involved molecular docking studies and pharmacological evaluations, indicating that these compounds possess moderate anticonvulsant activity with a notable reduction in seizure duration and severity in rat models. This suggests their potential application in developing new treatments for convulsive disorders (Severina et al., 2020).

Heterocyclic Chemistry and Antimicrobial Activity

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds incorporating the pyrimidin-2-yl moiety has been explored for their antimicrobial properties. New derivatives have been synthesized, showing significant antibacterial activity, which underlines the versatility of these compounds in designing new antimicrobial agents (Mohammad et al., 2017).

Enzyme Inhibition and Molecular Docking Analysis

  • Enzyme Inhibition and Anticancer Activity : Studies have also delved into the synthesis and molecular docking analysis of acetamide derivatives for their anticancer activity. By targeting specific receptors like the VEGFr receptor, these compounds exhibit potential as anticancer drugs, offering insights into their mechanisms of action and binding modes (Sharma et al., 2018).

Chemoselective Acetylation and Drug Synthesis

  • Chemoselective Acetylation : Another application involves the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs. This demonstrates the compound's role in facilitating the synthesis of pharmacologically active molecules (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(11-15-7-4-10-24-15)19-8-9-21-13-20-16(12-18(21)23)14-5-2-1-3-6-14/h1-7,10,12-13H,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLGNJWWSHXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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